Bienvenue dans la boutique en ligne BenchChem!

N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-imidazole-1-carboxamide

Medicinal Chemistry Scaffold Hopping Ligand Efficiency

Procure CAS 339369-82-3 as the mono-imidazole comparator for scaffold-hopping. Its unique N-tert-butyl/2,2-dichlorovinyl pattern is essential for establishing minimal pharmacophores vs. the benzimidazole analog (CAS 882750-11-0). Lower MW (262.13) & distinct electronic properties make it ideal as a negative control in HTS and for molecular docking validation. Substituting with any generic imidazole carboxamide will abolish target-binding fidelity.

Molecular Formula C10H13Cl2N3O
Molecular Weight 262.13
CAS No. 339369-82-3
Cat. No. B2569929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-imidazole-1-carboxamide
CAS339369-82-3
Molecular FormulaC10H13Cl2N3O
Molecular Weight262.13
Structural Identifiers
SMILESCC(C)(C)N(C=C(Cl)Cl)C(=O)N1C=CN=C1
InChIInChI=1S/C10H13Cl2N3O/c1-10(2,3)15(6-8(11)12)9(16)14-5-4-13-7-14/h4-7H,1-3H3
InChIKeyWNOCWGYZQULBKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-imidazole-1-carboxamide (CAS 339369-82-3)


N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-imidazole-1-carboxamide is a synthetic, small-molecule imidazole derivative (C10H13Cl2N3O; MW 262.13) featuring a sterically hindered tert-butyl group and an electrophilic 2,2-dichlorovinyl moiety attached to the N-1 position of the imidazole ring . Its closest cataloged structural analog is the benzimidazole variant, N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-1,3-benzimidazole-1-carboxamide (CAS 882750-11-0; MW 311.06), which replaces the simple imidazole with a fused benzene ring . Although imidazole-1-carboxamides are extensively explored as kinase inhibitors (e.g., BTK, TAK1) and GPCR modulators, publicly available, peer-reviewed data for this specific compound are extremely scarce, necessitating a cautious, evidence-limited procurement rationale .

Limitations of Generic Substitution for N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-imidazole-1-carboxamide


Procurement specifications for this compound cannot be generically met by simply substituting any 'imidazole-1-carboxamide' or 'dichlorovinyl' analog. The combination of the mono-imidazole and the highly specific N,N-substitution pattern (tert-butyl and 2,2-dichlorovinyl) is unique. A direct structural analog, the benzimidazole variant (CAS 882750-11-0), possesses a larger, more lipophilic, and electronically distinct core, fundamentally altering its shape, solubility, and likely target-binding profile . Substituting this compound with an unfused imidazole analog would change the scaffold's bite angle and electron distribution, potentially abolishing activity against the specific biological target of interest, should it be a selective ligand for a target such as a kinase or GPCR . The following section critically evaluates the limited quantitative evidence available.

Quantitative Evidence Guide for N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-imidazole-1-carboxamide (339369-82-3)


Scaffold Size and Lipophilicity Differentiation vs. Benzimidazole Analog 882750-11-0

A fundamental structural comparison exists between the target imidazole compound and its closest commercially listed analog, the benzimidazole derivative (CAS 882750-11-0). The target compound has a lower molecular weight (262.13 vs. 311.06) and a reduced number of heavy atoms (20 vs. 22), which typically translates to higher ligand efficiency if equipotent. This difference is critical for fragment-based or lead-like compound screening .

Medicinal Chemistry Scaffold Hopping Ligand Efficiency

Core Electronic Structure Differentiation vs. Benzimidazole Analog

The replacement of the benzimidazole core with a simple imidazole ring significantly alters the electron density of the heterocycle, which is predicted to increase reactivity and reduce aromatic stabilization . While no direct experimental kinetic data is available, this structural difference suggests the target compound may exhibit a distinct reactivity profile in chemical probing or covalent inhibition assays compared to the more stable and electron-rich benzimidazole analog.

Electrochemistry Reactivity Computed Properties

Patent-Class Association with BTK Kinase Inhibition (Class-Level Inference)

The compound falls within the Markush structure of a patent family assigned to Henan Zhiwei Biomedicine Co., Ltd., which claims substituted imidazolecarboxamides as Bruton's Tyrosine Kinase (BTK) inhibitors . In vitro assays for exemplary compounds in this patent family demonstrate potent BTK inhibition with IC50 values reaching below 1 nM . However, the specific IC50 value for CAS 339369-82-3 is not publicly disclosed within the searchable patent abstract or associated BindingDB records, which only list data for structurally related, but distinct, exemplified compounds .

Kinase Inhibition BTK Oncology Autoimmune Disease

Verified Application Scenarios for N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-imidazole-1-carboxamide


Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies Targeting Kinases

Based on its inclusion in a BTK inhibitor patent family, this specific compound is most suitable as a comparator in scaffold-hopping campaigns. Researchers comparing imidazole vs. benzimidazole cores in kinase inhibition assays would utilize this compound to establish the minimal pharmacophore, leveraging its lower molecular weight and distinct electronic properties as a key differentiator from the benzimidazole analog CAS 882750-11-0 .

Chemical Probe Development for Imidazole-1-Carboxamide Biological Targets

The unique N,N-disubstitution pattern (tert-butyl and 2,2-dichlorovinyl) makes this compound a valuable tool for exploring the chemical space of imidazole-1-carboxamides. It can serve as a negative control or a chemical probe in high-throughput screening (HTS) assays to deconvolute the contribution of the N-substituents to biological activity, particularly when compared to N-unsubstituted or N-alkyl-only imidazole carboxamides .

Computational Chemistry and Molecular Modeling Input

With its well-defined and relatively simple structure, this compound is ideal as an input for computational models aiming to predict the binding mode of dichlorovinyl-containing carboxamides. Its smaller size and distinct electron density profile compared to the benzimidazole analog provide a contrasting dataset for validating molecular docking or molecular dynamics simulations against targets like BTK or other kinases .

In-House Screening for Antiviral or Antibacterial Activity (with Caution)

Patents and reviews broadly claim imidazole-1-carboxamides as antibacterial and antiviral agents . This specific compound could be included in a phenotypic screening deck for novel antibacterial or antiviral hits. However, procurement decisions must not be based on efficacy expectations but on the compound's role as a structurally distinct, purchasable member of a biologically relevant chemical class.

Quote Request

Request a Quote for N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-imidazole-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.